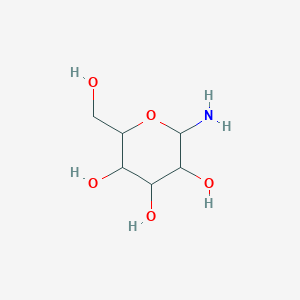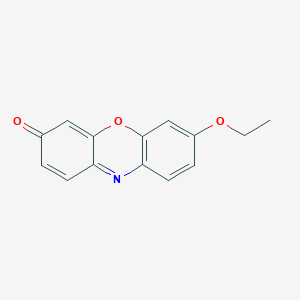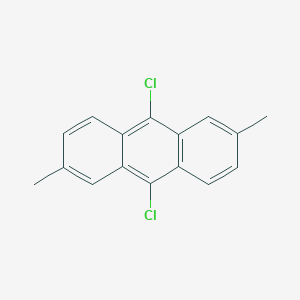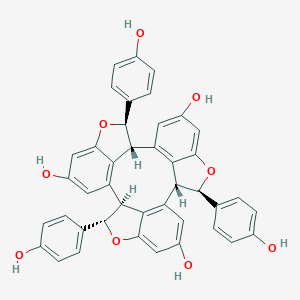
Alfa-viniferina
Descripción general
Descripción
Alpha-Viniferin is a naturally occurring stilbene trimer, which is a type of polyphenolic compound. It is primarily found in plants such as Caragana chamlagu, Caragana sinica, and the stem bark of Dryobalanops aromatica . This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Aplicaciones Científicas De Investigación
Alpha-Viniferin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of stilbenes and their derivatives.
Medicine: It has shown potential in the treatment of various diseases, including cancer, due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
Target of Action
Alpha-Viniferin is a resveratrol derivative and a stilbene trimer . It has been shown to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This inhibition can increase the concentration of acetylcholine in the brain, which may have potential therapeutic effects for conditions like Alzheimer’s disease.
Mode of Action
Alpha-Viniferin interacts with its target, acetylcholinesterase, by binding to it and inhibiting its activity . This results in an increase in the concentration of acetylcholine in the brain. Furthermore, alpha-Viniferin has been shown to downregulate SIRT1 , vimentin , and phosphorylated AKT , which are involved in cell survival and proliferation .
Biochemical Pathways
Alpha-Viniferin affects several biochemical pathways. By inhibiting acetylcholinesterase, it impacts the cholinergic pathway, which plays a crucial role in memory and cognition. The downregulation of SIRT1, vimentin, and phosphorylated AKT suggests that alpha-Viniferin may also affect pathways related to cell survival, proliferation, and apoptosis .
Pharmacokinetics
It is known that the bioavailability of resveratrol derivatives can be influenced by factors such as their chemical structure and the presence of certain functional groups .
Result of Action
Alpha-Viniferin has demonstrated potential anti-cancer and anti-inflammatory effects . In non-small cell lung cancer cells, alpha-Viniferin was found to reduce cell viability and induce apoptosis, a process of programmed cell death . This was evidenced by the cleavage of caspase 3 and PARP, key markers of apoptosis .
Análisis Bioquímico
Biochemical Properties
Alpha-Viniferin interacts with various enzymes, proteins, and other biomolecules. It exhibits a range of important biological activities and has several possible applications in clinical research and future drug development .
Cellular Effects
Alpha-Viniferin has demonstrated potential anti-cancer and anti-inflammatory effects . It has been shown to reduce the viability of NCI-H460 cells, a type of non-small cell lung cancer . It influences cell function by inducing apoptosis in these cells .
Molecular Mechanism
Alpha-Viniferin exerts its effects at the molecular level by cleaving caspase 3 and PARP . It also reduces the expression of SIRT1, vimentin, and phosphorylated AKT, and induces AIF nuclear translocation .
Temporal Effects in Laboratory Settings
The effects of Alpha-Viniferin change over time in laboratory settings. It has been observed to have a strong cytotoxicity in non-androgen .
Dosage Effects in Animal Models
The effects of Alpha-Viniferin vary with different dosages in animal models . It has been shown to promote apoptosis in NCI-H460 cells in nude mice .
Métodos De Preparación
Alpha-Viniferin can be isolated from natural sources such as Caragana chamlagu and Caragana sinica using various extraction and purification techniques . The synthetic routes for alpha-Viniferin involve the demethylation of methylated methyl 3-arylbenzofuran-4-carboxylate mediated by boron tribromide or boron trichloride under the assistance of bromination . Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography .
Análisis De Reacciones Químicas
Alpha-Viniferin undergoes several types of chemical reactions, including:
Oxidation: Alpha-Viniferin can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Alpha-Viniferin can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Alpha-Viniferin is compared with other similar compounds such as:
Beta-Viniferin: Another stilbene trimer with similar biological activities but different structural properties.
Delta-Viniferin: A stilbene dimer with distinct biological activities.
Epsilon-Viniferin: A stilbene dimer known for its antioxidant properties.
Alpha-Viniferin is unique due to its trimeric structure, which contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
Propiedades
IUPAC Name |
3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVNHOAKHJJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-13-7 | |
| Record name | alpha-Viniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


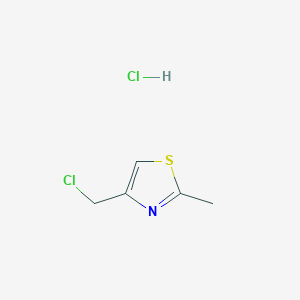
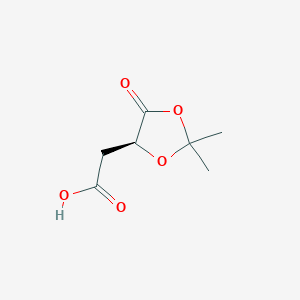
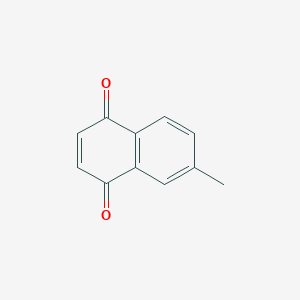
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
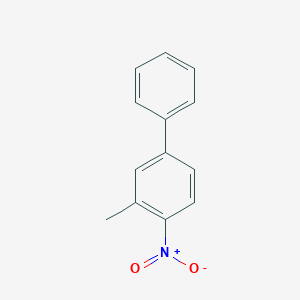

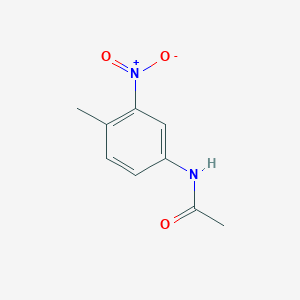
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
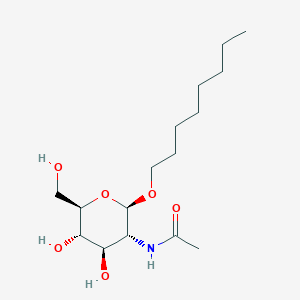
![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)
